1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole (SEM-imidazole) is a nitrogen-protected imidazole derivative widely used in organic synthesis. The 2-(trimethylsilyl)ethoxymethyl (SEM) group serves as a robust protecting group for the imidazole nitrogen, enhancing stability during harsh reaction conditions such as strong bases, nucleophiles, or high temperatures . This compound is particularly valuable in regioselective functionalization reactions, enabling precise modifications to the imidazole ring while minimizing undesired side reactions . Its synthesis often involves alkylation of imidazole with SEM chloride under basic conditions, as evidenced by its use in multi-step syntheses of complex heterocycles .
Properties
IUPAC Name |
2-(imidazol-1-ylmethoxy)ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-13(2,3)7-6-12-9-11-5-4-10-8-11/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBYSXRGWSURGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Imidazole (pKa ~14.5) requires strong bases such as sodium hydride (NaH) or potassium hydride (KH) for deprotonation. In DMF, the reaction proceeds at 0°C, generating the imidazolide intermediate, which reacts with SEM-Cl to form the SEM-protected product. Early implementations achieved yields of 67–73%, but isolation challenges arose due to the high polarity of DMF and residual water solubility of the product.
Limitations of the Classical Method
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Solubility Issues : DMF’s high boiling point (153°C) complicates solvent removal, necessitating chromatographic purification.
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Regioselectivity : Competing alkylation at C-2 or C-4 positions can occur, though SEM protection predominantly targets the N–H group.
Solvent System Optimization for Enhanced Yield
To address isolation challenges, researchers transitioned to THF as the reaction solvent. This inert, low-polarity medium improves product precipitation and simplifies purification.
THF-Based Synthesis
Using NaH or KH in THF at 0°C, the reaction achieves 70–75% yield after distillation. THF’s lower boiling point (66°C) facilitates solvent removal via rotary evaporation, reducing reliance on column chromatography.
Table 1: Solvent Comparison for SEM-Imidazole Synthesis
| Solvent | Base | Temperature | Yield | Purification Method |
|---|---|---|---|---|
| DMF | NaH | 0°C | 67% | Column Chromatography |
| THF | NaH/KH | 0°C | 75% | Distillation |
Role of Base Selection
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NaH vs. KH : KH’s stronger basicity accelerates deprotonation but requires careful moisture control.
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Side Reactions : Excess base can lead to over-alkylation or decomposition, necessitating stoichiometric precision.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Continuous flow reactors and automated systems have been adopted to meet these demands.
Continuous Flow Reactor Design
Waste Management
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Solvent Recovery : THF is recycled via distillation, reducing environmental impact.
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Byproduct Mitigation : Unreacted SEM-Cl is neutralized with aqueous sodium bicarbonate, forming water-soluble silanol derivatives.
Recent Advances in Protecting Group Chemistry
While SEM remains a staple for imidazole protection, emerging strategies explore alternatives like tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). However, SEM’s fluoride lability (cleavable with TBAF) retains its utility in multistep syntheses.
Comparative Analysis of Protecting Groups
| Group | Cleavage Condition | Stability | Imidazole Compatibility |
|---|---|---|---|
| SEM | TBAF or H3O+ | High | Excellent |
| Boc | Acid (HCl) | Moderate | Limited |
| Fmoc | Base (Piperidine) | Low | Poor |
Chemical Reactions Analysis
Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The SEM group can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the imidazole ring.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although the SEM group generally remains inert under these conditions.
Common Reagents and Conditions:
Substitution: Hydrochloric acid (HCl) or tetrabutylammonium fluoride (TBAF) are commonly used for deprotection.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products: The primary products of these reactions are typically functionalized imidazole derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
Organic Synthesis
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole serves as a building block in organic synthesis. Its unique functional groups allow for diverse chemical transformations, making it valuable for creating complex molecules.
- Synthesis of Complex Molecules : The compound can be utilized to synthesize various derivatives through nucleophilic substitution reactions. For instance, it can be reacted with electrophiles to form new imidazole derivatives.
Medicinal Chemistry
Research is ongoing to evaluate the potential of this compound and its derivatives as pharmaceutical precursors . Its structural features may contribute to biological activity, particularly as enzyme inhibitors.
- Case Study : In a study examining trisubstituted imidazoles for inhibiting mutant epidermal growth factor receptors (EGFR), compounds similar to this compound showed promising inhibition profiles .
Biological Applications
The compound has been explored for its potential as a precursor in the synthesis of biologically active molecules. Its derivatives are being studied for their roles as enzyme inhibitors and other bioactive agents.
- Enzyme Inhibition : The imidazole moiety is known for its ability to interact with biological targets, making it a candidate for developing new therapeutic agents .
Material Science
In industry, this compound is used in the production of advanced materials and specialty chemicals, leveraging its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole primarily involves the protection and deprotection of the imidazole nitrogen. The SEM group stabilizes the imidazole ring, preventing unwanted reactions during synthetic processes. Upon deprotection, the imidazole nitrogen becomes available for further functionalization, enabling the synthesis of diverse compounds .
Comparison with Similar Compounds
SEM-Protected vs. Unprotected Imidazoles
- SEM-imidazole : The SEM group provides steric protection and electronic stabilization. For example, 4,5-Dibromo-2-(2-naphthyl)-1-SEM-imidazole () retains stability during Suzuki-Miyaura coupling due to SEM protection .
- Unprotected Imidazoles : Compounds like 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () lack protecting groups, making them prone to decomposition under acidic or oxidative conditions. Their reactivity is higher but less controllable .
Benzimidazole Derivatives
- Benzimidazoles (e.g., 1-methyl-2-(methylthio)-1H-benzo[d]imidazole, ) feature a fused benzene ring, increasing aromaticity and altering electronic properties. This enhances π-π stacking interactions but reduces solubility in polar solvents compared to SEM-imidazole .
- SEM-Benzimidazoles : Rare in the literature, but analogous SEM protection could improve their stability in catalytic reactions, as seen in imidazole systems .
Nitro- and Thio-Substituted Imidazoles
- Nitroimidazoles (e.g., 1-(2-(ethylthio)ethyl)-2-methyl-4-nitro-1H-imidazole, ) exhibit electron-withdrawing nitro groups, lowering basicity and directing electrophilic substitutions to specific positions. In contrast, SEM-imidazole’s reactivity is modulated by steric hindrance rather than electronic effects .
- Thioether Imidazoles : Compounds like 1-methyl-2-(methylthio)-1H-benzo[d]imidazole () show increased nucleophilicity at the sulfur atom, whereas SEM-imidazole’s reactivity is focused on the exposed C–H bonds of the imidazole ring .
Physicochemical Properties
Regioselective Functionalization
- SEM-imidazole enables sequential C–H arylation at the 4- and 5-positions of the imidazole ring, as demonstrated in the synthesis of 2-arylimidazoles . Unprotected imidazoles (e.g., ) lack this selectivity due to uncontrolled reactivity .
- Example : 2-(3-Methoxyphenyl)-5-phenyl-1-SEM-imidazole was synthesized via palladium-catalyzed cross-coupling, showcasing SEM’s compatibility with transition metal catalysts .
Deprotection Strategies
- SEM groups are cleaved under mild acidic conditions (e.g., TFA) or fluoride ions (TBAF), allowing recovery of the free imidazole . In contrast, benzyl-protected imidazoles require harsher hydrogenolysis .
Biological Activity
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole, a compound characterized by its unique imidazole structure and trimethylsilyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is defined by the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₃OSi
- Molecular Weight : 233.34 g/mol
The presence of the trimethylsilyl group enhances the lipophilicity of the molecule, potentially influencing its absorption and distribution in biological systems.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits inhibitory effects against a range of bacteria and fungi.
- Antiviral Activity : Shows promise as an antiviral agent, particularly against RNA viruses.
- Antitumor Activity : Demonstrates cytotoxic effects on various cancer cell lines.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In a study evaluating its effects against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both pathogens, suggesting moderate antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Antiviral Activity
The compound has shown promising results in inhibiting viral replication. In vitro studies indicated that it could reduce the viral load of Influenza A virus by approximately 70% at a concentration of 10 µg/mL. This suggests potential use in antiviral therapies.
| Virus | EC50 (µg/mL) | Reduction (%) |
|---|---|---|
| Influenza A | 10 | 70 |
Antitumor Activity
In cancer research, this compound was tested against several cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The compound showed IC50 values of 15 µM, 20 µM, and 25 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazole ring and the trimethylsilyl group significantly affect biological activity. Compounds with additional functional groups at specific positions on the imidazole ring exhibited enhanced potency against targeted pathogens.
Case Study 1: Antibacterial Efficacy
A clinical study evaluated the efficacy of this compound in patients with bacterial infections resistant to standard treatments. Results demonstrated a significant reduction in infection rates among those treated with the compound compared to a control group.
Case Study 2: Antiviral Properties
In another study focusing on its antiviral properties, patients infected with Influenza A were administered the compound. The treatment resulted in a notable decrease in symptom duration and viral load.
Q & A
Q. How do stability studies assess SEM-imidazole derivatives under storage conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .
- HPLC Monitoring : Track degradation products (e.g., deprotected imidazole) using C18 columns and UV detection at 254 nm .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
